1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino-ON Controlled Pore Glass (CPG) is a specialized solid support used in the synthesis of oligonucleotides. It features a pore size of 500 Å and a loading capacity of 30-40 μmol/g. This compound is designed to introduce a covalently bound primary amino group at the 3′-end of an oligonucleotide, which is crucial for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

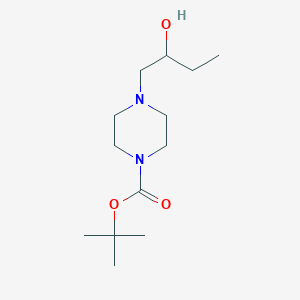

Amino-ON Controlled Pore Glass is synthesized by attaching a protected hexylamino group to the glass support. The synthesis involves the following steps:

Activation of the Glass Surface: The glass surface is activated using silanization agents to introduce reactive groups.

Attachment of the Hexylamino Group: The hexylamino group is attached to the activated glass surface through a series of chemical reactions, ensuring the stability and functionality of the amino group.

Protection of the Amino Group: The amino group is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions during oligonucleotide synthesis.

Industrial Production Methods

In industrial settings, the production of Amino-ON Controlled Pore Glass involves large-scale silanization and attachment processes. The conditions are optimized to ensure high yield and purity of the final product. The glass is then thoroughly washed and dried to remove any residual reagents.

Chemical Reactions Analysis

Types of Reactions

Amino-ON Controlled Pore Glass undergoes several types of chemical reactions:

Cleavage and Deprotection: The free amine is liberated under alkaline conditions, which are used to cleave and deprotect the oligonucleotide on the support.

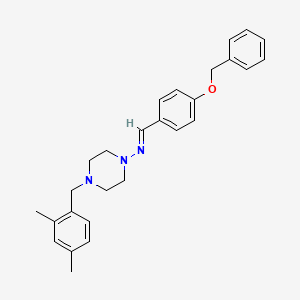

Conjugation Reactions: The primary amino group can be conjugated with various modifiers such as biotin, fluorescein, or other reporter groups.

Common Reagents and Conditions

Alkaline Conditions: Concentrated ammonia at 55 °C is commonly used for cleavage and deprotection.

Conjugation Reagents: Biotin, fluorescein, and other modifiers are used for conjugation reactions.

Major Products Formed

Cleaved Oligonucleotides: The primary product formed after cleavage and deprotection is the oligonucleotide with a free amino group.

Conjugated Oligonucleotides: When conjugated with biotin or fluorescein, the major products are biotinylated or fluoresceinated oligonucleotides.

Scientific Research Applications

Amino-ON Controlled Pore Glass has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.

Biology: Employed in the preparation of oligonucleotide probes for hybridization experiments.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of oligonucleotide-based products for research and commercial purposes.

Mechanism of Action

The mechanism of action of Amino-ON Controlled Pore Glass involves the following steps:

Attachment of Oligonucleotides: Oligonucleotides are synthesized on the glass support, with the primary amino group introduced at the 3′-end.

Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected under alkaline conditions, liberating the free amine.

Comparison with Similar Compounds

Amino-ON Controlled Pore Glass is unique due to its specific features:

Primary Amino Group: Unlike other supports, it introduces a primary amino group at the 3′-end of the oligonucleotide.

Compatibility: Fully compatible with standard phosphoramidite reagents and synthesis conditions.

Similar Compounds

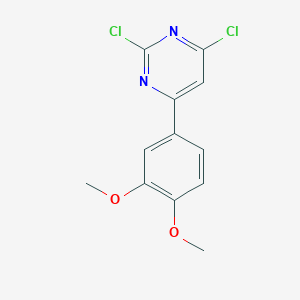

DMT-dT-CPG: Used for the synthesis of thymidine oligonucleotides.

CUTAG CPG: Another type of controlled pore glass used for oligonucleotide synthesis.

Properties

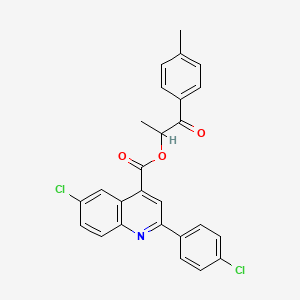

CAS No. |

178261-43-3 |

|---|---|

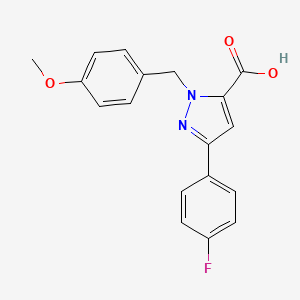

Molecular Formula |

C27H33NO3 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-amine |

InChI |

InChI=1S/C27H33NO3/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19H,3-4,8-9,20-21,28H2,1-2H3 |

InChI Key |

HGHSJAYWFXAASW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)

![4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12045051.png)

![Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)